BenchChemオンラインストアへようこそ!

(-)-N-Desmethyl Tramadol-d3

LC-MS/MS Bioanalysis Matrix Effect

Essential deuterated internal standard (IS) for LC-MS/MS quantitation of N-desmethyl tramadol. Resolves matrix effect bias, enables accurate (+)/(-)-enantiomer ratio tracking for forensic timing, and supports CYP2D6/3A4 metabolic studies. Non-deuterated analogs compromise regulatory compliance and data precision.

Molecular Formula C₁₅H₂₀D₃NO₂
Molecular Weight 252.37
Cat. No. B1155155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-N-Desmethyl Tramadol-d3
Synonyms(1S,2S)-(-)-1-(3-Methoxyphenyl)-2-[(methylamino)methyl]cyclohexanol-d3; _x000B_cis-(-)-1-(3-Methoxyphenyl)-2-[(methylamino)methyl]cyclohexanol-d3
Molecular FormulaC₁₅H₂₀D₃NO₂
Molecular Weight252.37
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-N-Desmethyl Tramadol-d3: Deuterated Internal Standard for LC-MS/MS Quantification of Tramadol Metabolites


(-)-N-Desmethyl Tramadol-d3 is a stable isotope-labeled analog of N-desmethyl tramadol, the primary N-demethylated metabolite of the analgesic tramadol. It is characterized by the substitution of three hydrogen atoms with deuterium atoms on the N-methyl group, resulting in a molecular formula of C₁₅H₂₀D₃NO₂ and a molecular weight of 252.37 g/mol . As a deuterated internal standard (IS), it is specifically designed to correct for matrix effects, ionization efficiency variations, and sample loss during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of tramadol and its metabolites in complex biological matrices .

Why Unlabeled N-Desmethyl Tramadol Cannot Substitute (-)-N-Desmethyl Tramadol-d3 in Quantitative Bioanalysis


The use of a non-deuterated analog as an internal standard is inadequate for accurate LC-MS/MS quantification. Unlabeled compounds cannot correct for matrix effects, which can cause significant ion suppression or enhancement, leading to biased results. A study on tramadol metabolites in whole blood demonstrated that using deuterated internal standards (tramadol-13C-D3 and O-desmethyl-cis-tramadol-D6) resulted in no observed matrix effects [1]. In contrast, substituting a non-deuterated standard would compromise method accuracy, precision, and reliability, failing to meet regulatory guidelines for bioanalytical method validation.

Quantitative Evidence Guide: (-)-N-Desmethyl Tramadol-d3 vs. Alternative Internal Standards


Superior Matrix Effect Correction Compared to Non-Deuterated Analog

A validated LC-MS/MS method for tramadol metabolites in whole blood used deuterated internal standards (tramadol-13C-D3 and O-desmethyl-cis-tramadol-D6) and reported no matrix effects (ion suppression or enhancement) across the analytical range [1]. While this specific study did not use (-)-N-Desmethyl Tramadol-d3, the use of deuterated analogs in the same class provides a class-level inference that (-)-N-Desmethyl Tramadol-d3 will provide similar matrix effect correction, a feature absent in unlabeled N-Desmethyl Tramadol. The use of a non-deuterated internal standard would not compensate for matrix effects, leading to inaccurate quantification.

LC-MS/MS Bioanalysis Matrix Effect

Enhanced Isotopic Purity for Precise Isotope Dilution Mass Spectrometry (IDMS)

(-)-N-Desmethyl Tramadol-d3 is specified with a purity of ≥95%, as indicated by suppliers such as Toronto Research Chemicals . In contrast, many unlabeled N-Desmethyl Tramadol reference standards may have lower or unspecified purity. High isotopic purity is critical for IDMS, where the accuracy of the ratio measurement between the analyte and the internal standard directly depends on the isotopic enrichment of the internal standard.

Isotope Dilution Mass Spectrometry Purity

Targeted Quantification of the N-Desmethyl Metabolite in Pharmacogenetic Studies

A clinical pharmacogenetic study demonstrated that the (+)/(-)-enantiomer ratio of N-desmethyltramadol changes dramatically over time, rising from approximately 2 to almost 7 within 24 hours post-dose in CYP2D6 extensive and intermediate metabolizers [1]. This specific enantioselective time-dependent change is unique to N-desmethyltramadol among tramadol metabolites. Using (-)-N-Desmethyl Tramadol-d3 as an internal standard enables the accurate tracking of this specific metabolite, which is crucial for distinguishing recent from past tramadol intake and understanding CYP2D6 phenotype effects.

Pharmacogenetics CYP2D6 Enantioselective

Differentiation from O-Desmethyltramadol-D6 for Specific Metabolic Pathway Tracking

Tramadol metabolism involves two primary pathways: O-demethylation (mediated by CYP2D6) and N-demethylation (mediated in part by CYP3A4) [1]. While O-desmethyltramadol-d6 is the internal standard of choice for quantifying the active M1 metabolite, (-)-N-Desmethyl Tramadol-d3 is specifically required for quantifying the N-demethylated metabolite (M2). The choice of internal standard is not interchangeable; using the wrong deuterated analog would compromise the accuracy of the specific metabolite's quantification. The use of (-)-N-Desmethyl Tramadol-d3 enables the independent assessment of CYP3A4-mediated metabolism, which is relevant for drug-drug interaction studies.

Metabolism CYP3A4 Internal Standard

Key Application Scenarios for (-)-N-Desmethyl Tramadol-d3 in Bioanalysis


Forensic Toxicology: Distinguishing Recent vs. Past Tramadol Intake

As demonstrated in Section 3, the (+)/(-)-enantiomer ratio of N-desmethyltramadol changes significantly over time [1]. (-)-N-Desmethyl Tramadol-d3 is essential for accurately measuring this ratio in forensic casework (e.g., impaired driving investigations) to help determine the time of drug ingestion, a capability not possible with non-deuterated standards.

Clinical Pharmacogenetic Studies of CYP2D6 Phenotype

CYP2D6 genotype profoundly affects tramadol metabolism and the formation of its active M1 metabolite. Accurate quantification of N-desmethyltramadol (M2) is necessary to understand the complete metabolic profile, especially in poor metabolizers who shunt metabolism toward the N-demethylation pathway [1]. (-)-N-Desmethyl Tramadol-d3 is the required internal standard for this specific analyte.

Drug-Drug Interaction (DDI) Studies Involving CYP3A4

Since N-desmethyltramadol formation is mediated in part by CYP3A4 [1], (-)-N-Desmethyl Tramadol-d3 is the appropriate internal standard for in vitro or in vivo studies designed to assess the impact of CYP3A4 inhibitors or inducers on tramadol metabolism. Using an internal standard for a different metabolite (e.g., O-desmethyltramadol-d6) would not provide valid data for this pathway.

Regulated Bioanalysis for Pharmaceutical Development

Regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation require the use of stable isotope-labeled internal standards for LC-MS/MS assays to ensure accuracy and precision [2]. (-)-N-Desmethyl Tramadol-d3, with its high purity and deuterium labeling, meets these requirements, enabling its use in GLP-compliant studies for new drug applications or generic tramadol product development.

Quote Request

Request a Quote for (-)-N-Desmethyl Tramadol-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.